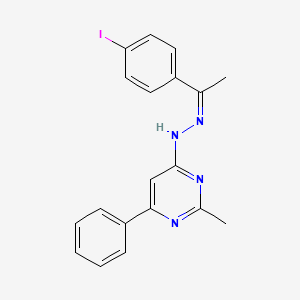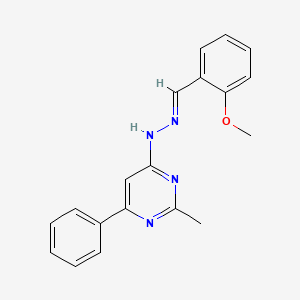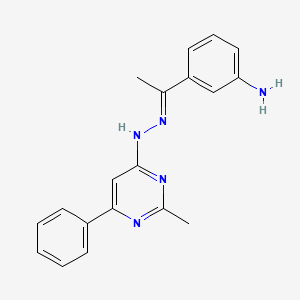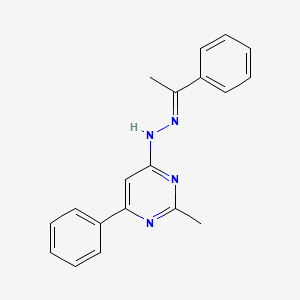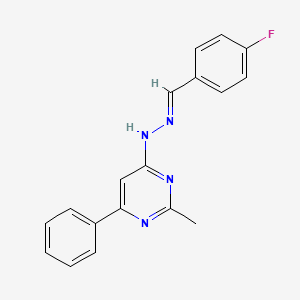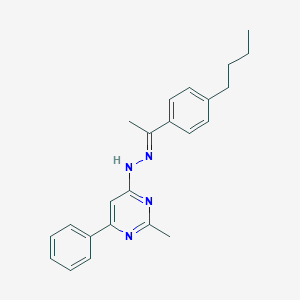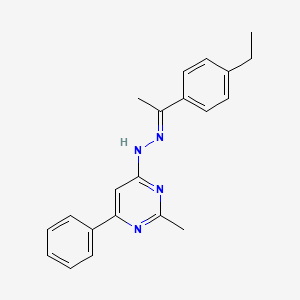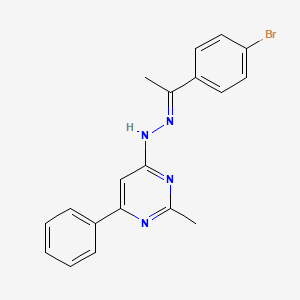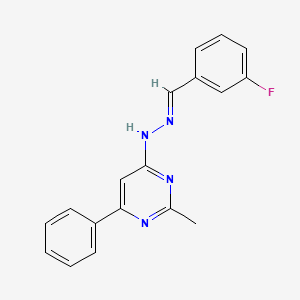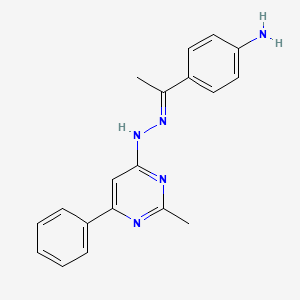
1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
Overview
Description
1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, also known as APH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to disrupt the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects
1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has cytotoxic effects on cancer cells, as well as antiviral activity against several viruses. In vivo studies have shown that 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has anti-inflammatory and analgesic effects, and may also have potential as a treatment for Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its potential as a cytotoxic agent against cancer cells. 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been shown to have antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. However, one of the limitations of using 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its toxicity to normal cells, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. One area of research is the development of new anticancer drugs based on 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. Another area of research is the development of new antiviral drugs based on 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone and its potential as a therapeutic agent for other diseases, such as Parkinson's disease.
Scientific Research Applications
1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been found to have potential applications in various fields of scientific research. One of the most promising applications of 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is in the field of cancer research. Studies have shown that 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has cytotoxic effects on cancer cells, especially those of breast and lung cancer. 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle.
In addition to cancer research, 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been studied for its potential use as an antiviral agent. Studies have shown that 1-(4-aminophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has antiviral activity against several viruses, including herpes simplex virus type 1 and type 2, human cytomegalovirus, and influenza virus.
properties
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-13(15-8-10-17(20)11-9-15)23-24-19-12-18(21-14(2)22-19)16-6-4-3-5-7-16/h3-12H,20H2,1-2H3,(H,21,22,24)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYVGCMUSYWASE-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN=C(C)C2=CC=C(C=C2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N/N=C(\C)/C2=CC=C(C=C2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide](/img/structure/B3842947.png)
![3-chloro-N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842969.png)
